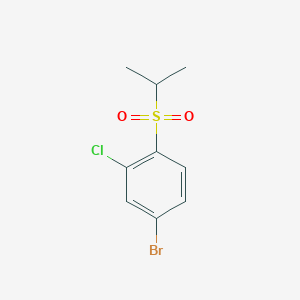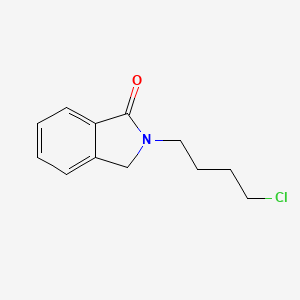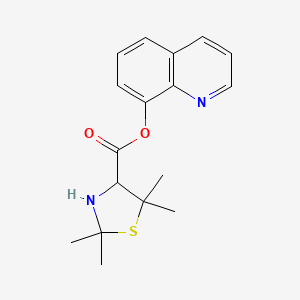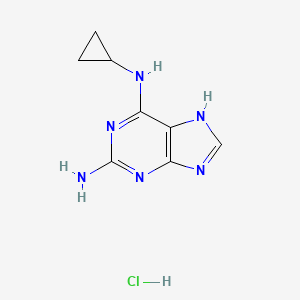
2-Amino-6-cyclopropylamino-9H-purine Hydrochloride Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-cyclopropylamino-9H-purine Hydrochloride Salt is a chemical compound with the molecular formula C8H10N6·HCl and a molecular weight of 226.666 g/mol. This compound is a derivative of purine, a heterocyclic aromatic organic compound, and is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a reaction between 2-amino-6-chloropurine and cyclopropylamine. The reaction involves adding an acid to the reaction mixture to form a sparingly soluble salt of 2-amino-6-cyclopropylamino-9H-purine, which is then crystallized to improve the isolation yield. This method is suitable for industrial production due to its high yield and reduced purification load.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned reaction conditions. The process is optimized to ensure high purity and yield, making it cost-effective for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-6-cyclopropylamino-9H-purine Hydrochloride Salt can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_4{Novel salts of (1S,4R)-cis-4- 2-amino-6- (cyclopropylamino-9H-purin-9 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of various oxidized derivatives of the compound.
Reduction: Reduction reactions typically result in the formation of reduced derivatives.
Substitution: Substitution reactions can produce a range of substituted derivatives, depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-cyclopropylamino-9H-purine Hydrochloride Salt has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound is utilized in biological studies to understand the mechanisms of purine metabolism.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
2-Amino-6-cyclopropylamino-9H-purine Hydrochloride Salt is similar to other purine derivatives, such as abacavir and cyclopropylaminopurine. it has unique structural features and properties that distinguish it from these compounds. For example, the presence of the cyclopropylamino group contributes to its distinct chemical behavior and biological activity.
Vergleich Mit ähnlichen Verbindungen
Abacavir
Cyclopropylaminopurine
Other purine derivatives
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C8H11ClN6 |
|---|---|
Molekulargewicht |
226.67 g/mol |
IUPAC-Name |
6-N-cyclopropyl-7H-purine-2,6-diamine;hydrochloride |
InChI |
InChI=1S/C8H10N6.ClH/c9-8-13-6-5(10-3-11-6)7(14-8)12-4-1-2-4;/h3-4H,1-2H2,(H4,9,10,11,12,13,14);1H |
InChI-Schlüssel |
HXTGHWDAJRWAGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC2=NC(=NC3=C2NC=N3)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


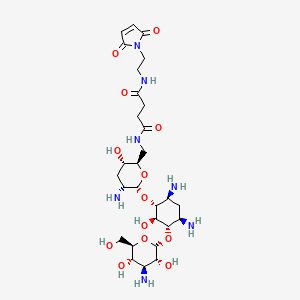
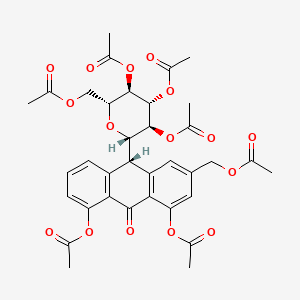
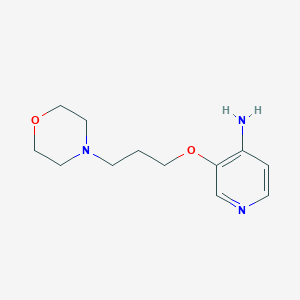
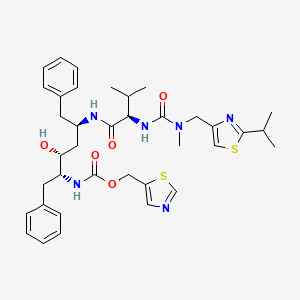
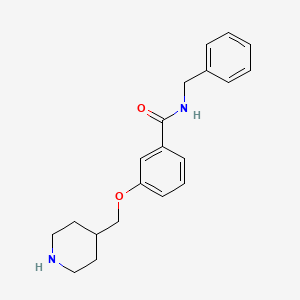


![(3R,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B15354736.png)
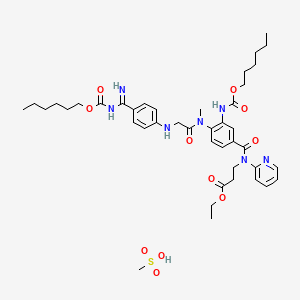
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2R,4S)-4-hydroxy-5-oxo-1-(trideuteriomethyl)pyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B15354747.png)
